molecular formula C14H28O3 B3048853 Ethyl 3-hydroxydodecanoate CAS No. 183613-15-2

Ethyl 3-hydroxydodecanoate

Cat. No.: B3048853
CAS No.: 183613-15-2
M. Wt: 244.37 g/mol
InChI Key: CQLRIUYMQWJYSR-UHFFFAOYSA-N
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Scientific Research Applications

Ethyl 3-hydroxydodecanoate has diverse applications in scientific research, including:

Safety and Hazards

While specific safety and hazard information for Ethyl 3-hydroxydodecanoate was not found, general safety measures for handling similar chemical compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-hydroxydodecanoate can be synthesized through the esterification of dodecanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the esterification reaction .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxydodecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 3-hydroxydodecanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. In metabolic pathways, it can be converted into other bioactive compounds, influencing various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-hydroxydodecanoate is unique due to its specific carbon chain length and the presence of the hydroxyl group at the third carbon position. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications in various fields .

Properties

IUPAC Name

ethyl 3-hydroxydodecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O3/c1-3-5-6-7-8-9-10-11-13(15)12-14(16)17-4-2/h13,15H,3-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLRIUYMQWJYSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(CC(=O)OCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20341801
Record name Ethyl 3-hydroxydodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183613-15-2
Record name Ethyl 3-hydroxydodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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